1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione
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Overview
Description
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a dimethylaminophenyl group attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with ethane-1,2-dione under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Lewis acids like aluminum chloride (AlCl3) for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Lacks the dimethylamino group.
1-(4-Methylphenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is unique due to the presence of both a chlorophenyl and a dimethylaminophenyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
60955-65-9 |
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Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3 |
InChI Key |
JIDZPVZFPBCLSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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